molecular formula C30H29NO3 B15087536 2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate

Cat. No.: B15087536
M. Wt: 451.6 g/mol
InChI Key: YYWRJSGWTLVBOC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-methylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-butylbenzaldehyde and 8-methylquinoline-4-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .

Chemical Reactions Analysis

2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methyl-4-quinolinecarboxylate include:

Properties

Molecular Formula

C30H29NO3

Molecular Weight

451.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C30H29NO3/c1-4-5-8-22-12-16-23(17-13-22)27-18-26(25-9-6-7-21(3)29(25)31-27)30(33)34-19-28(32)24-14-10-20(2)11-15-24/h6-7,9-18H,4-5,8,19H2,1-3H3

InChI Key

YYWRJSGWTLVBOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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